molecular formula C12H12N2O2 B060955 ethyl 3-phenyl-1H-pyrazole-4-carboxylate CAS No. 181867-24-3

ethyl 3-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B060955
M. Wt: 216.24 g/mol
InChI Key: LQIYWOVORITWEA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-4-carboxylate (EPPC) is an important organic compound used in the study of biological systems. It is a white crystalline solid that is soluble in polar organic solvents and is used in a variety of research applications. EPPC is commonly used as a reagent in organic synthesis, as a starting material in pharmaceuticals, and as a ligand in metal complexes. It is also used as a model compound for studying the structure and reactivity of pyrazoles and related heterocyclic compounds.

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : Ethyl 3-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their antimicrobial activity . These compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
  • Methods of Application : The newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
  • Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

Application in Organic Synthesis

  • Field : Organic Synthesis
  • Summary of Application : Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that it acts as an intermediate in organic synthesis .
  • Results : The outcomes of these syntheses are not specified in the sources .

Application in Antimicrobial Research

  • Field : Antimicrobial Research
  • Summary of Application : Ethyl 1- (N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their antimicrobial activity . These compounds were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
  • Methods of Application : The newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
  • Results : Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .

Application in Agrochemistry

  • Field : Agrochemistry
  • Summary of Application : Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides as herbicides .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is mentioned that it acts as an intermediate in organic synthesis .
  • Results : The outcomes of these syntheses are not specified in the sources .

properties

IUPAC Name

ethyl 5-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYWOVORITWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214052
Record name 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-phenyl-1H-pyrazole-4-carboxylate

CAS RN

181867-24-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181867-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EE Galenko, VK Ivanov, MS Novikov, AA Zolotarev… - Tetrahedron, 2018 - Elsevier
A novel effective method is reported for the preparation of 1-amino-1H-pyrazole-4-carboxylic acid derivatives by Fe(II)-catalyzed rearrangement of isoxazoles having (2,4-…
Number of citations: 10 www.sciencedirect.com

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